molecular formula C9H11BO5 B13475884 (5-Methoxy-2-(methoxycarbonyl)phenyl)boronic acid

(5-Methoxy-2-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B13475884
M. Wt: 209.99 g/mol
InChI Key: GITCPYSBIBHRBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methoxy-2-(methoxycarbonyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a methoxycarbonyl-substituted phenyl ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxy-2-(methoxycarbonyl)phenyl)boronic acid typically involves the reaction of a suitable aryl halide with a boron-containing reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar catalytic processes but optimized for larger batch sizes and higher yields. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: (5-Methoxy-2-(methoxycarbonyl)phenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions:

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate (K2CO3), Sodium hydroxide (NaOH)

    Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF)

    Oxidizing Agents: Hydrogen peroxide (H2O2), Sodium perborate

Major Products:

    Suzuki-Miyaura Coupling Products: Biaryl compounds

    Oxidation Products: Phenols

    Esterification Products: Boronate esters

Mechanism of Action

The mechanism of action of (5-Methoxy-2-(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Molecular Targets and Pathways: In biological systems, boronic acids can inhibit serine proteases by forming reversible covalent bonds with the active site serine residue. This interaction is exploited in the design of protease inhibitors for therapeutic applications .

Comparison with Similar Compounds

Uniqueness: (5-Methoxy-2-(methoxycarbonyl)phenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both methoxy and methoxycarbonyl groups can enhance its solubility and stability, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C9H11BO5

Molecular Weight

209.99 g/mol

IUPAC Name

(5-methoxy-2-methoxycarbonylphenyl)boronic acid

InChI

InChI=1S/C9H11BO5/c1-14-6-3-4-7(9(11)15-2)8(5-6)10(12)13/h3-5,12-13H,1-2H3

InChI Key

GITCPYSBIBHRBR-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)OC)C(=O)OC)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.